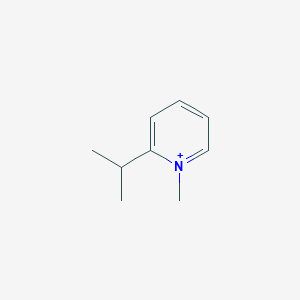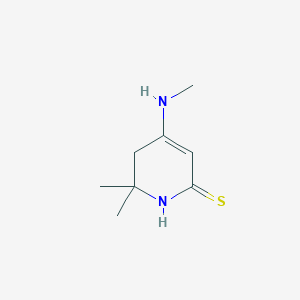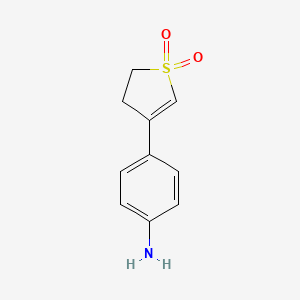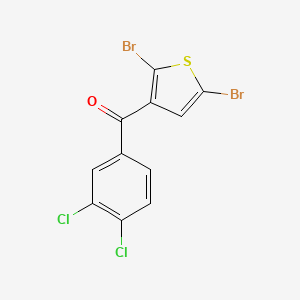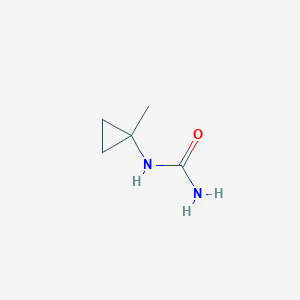
Urea, 1-methylcyclopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-methylcyclopropyl-: is a chemical compound with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol It is a derivative of urea, where one of the hydrogen atoms is replaced by a 1-methylcyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Urea, 1-methylcyclopropyl- can be synthesized through the reaction of trimethylsilyl isocyanate with 1-methylcyclopropylamine hydrochloride . The reaction typically involves mixing the reactants in an appropriate solvent under controlled temperature and pressure conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for Urea, 1-methylcyclopropyl- are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Urea, 1-methylcyclopropyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds , while reduction may produce amines .
Applications De Recherche Scientifique
Chemistry: Urea, 1-methylcyclopropyl- is used as a building block in organic synthesis. It can be employed in the preparation of various derivatives and intermediates for further chemical transformations.
Biology: In biological research, this compound may be used to study the effects of urea derivatives on cellular processes and enzyme activities.
Industry: In the industrial sector, Urea, 1-methylcyclopropyl- can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Urea, 1-methylcyclopropyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Cyclopropylurea: Another urea derivative with a cyclopropyl group.
Methylurea: A simpler derivative with a methyl group instead of a cyclopropyl group.
Uniqueness: Urea, 1-methylcyclopropyl- is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct structural and chemical properties.
Conclusion
Urea, 1-methylcyclopropyl- is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials.
Propriétés
Numéro CAS |
58102-14-0 |
|---|---|
Formule moléculaire |
C5H10N2O |
Poids moléculaire |
114.15 g/mol |
Nom IUPAC |
(1-methylcyclopropyl)urea |
InChI |
InChI=1S/C5H10N2O/c1-5(2-3-5)7-4(6)8/h2-3H2,1H3,(H3,6,7,8) |
Clé InChI |
MRZHVUJQIRVWGD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)
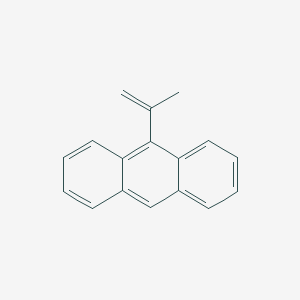
![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate](/img/structure/B14613951.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
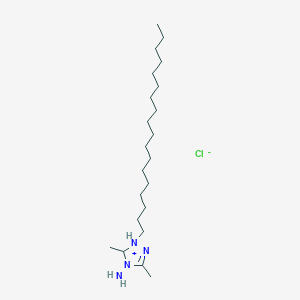
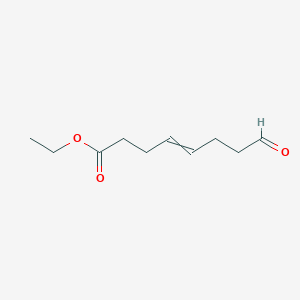
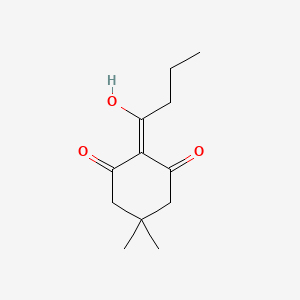
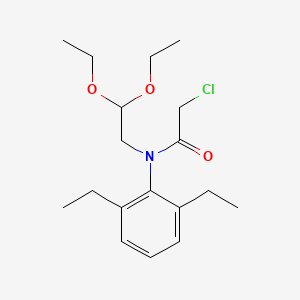
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)
